REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([S:9][CH2:10][CH3:11])=[S:8])(OCC)=[O:2].C[O-].[Na+].Cl[CH2:16][C:17]#[N:18]>CO>[C:17]([C:16]1[S:8][C:7]([S:9][CH2:10][CH3:11])=[CH:6][C:1]=1[OH:2])#[N:18] |f:1.2|
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)CC(=S)SCC
|
Name
|
sodium methylate
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
sodium methylate
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 minutes at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 45° C. and 2 hours at 20° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4 hours at 20° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
Toluene was added to the aqueous phase which
|
Type
|
ADDITION
|
Details
|
was then acidified by addition of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the organic phase was rapidly separated
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
the recovered crystals were dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC(=CC1O)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |